N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorophenylmethyl Groups: The 4-chlorophenylmethyl groups can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the intermediate compound with a thiol reagent, such as thiourea or a thiol-containing compound, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce the quinazoline core or the sulfanyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenylmethyl groups, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 4-chlorobenzyl chloride, thiourea, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKKCQFZCNQHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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